3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol
Overview
Description
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol is an organic compound characterized by the presence of both sulfinyl and sulfanyl functional groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol typically involves the following steps:
Formation of the Sulfinyl Group: The butyl group is introduced to the sulfinyl moiety through a reaction with butyl sulfoxide.
Introduction of the Sulfanyl Group: The phenylsulfanyl group is added via a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophile.
Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone through a series of reduction and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Common industrial methods include:
Catalytic Reduction: Using catalysts to facilitate the reduction steps.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: Both the sulfinyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Thiols or amines for substitution reactions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Produces thiol derivatives.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential therapeutic properties due to its unique functional groups.
Material Science: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol involves interactions with various molecular targets:
Molecular Targets: The sulfinyl and sulfanyl groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect oxidative stress pathways due to its ability to undergo oxidation and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Butylsulfonyl)-2-(phenylsulfanyl)-1-propanol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-(Butylsulfinyl)-2-(phenylthio)-1-propanol: Similar structure but with a thio group instead of a sulfanyl group.
Properties
IUPAC Name |
3-butylsulfinyl-2-phenylsulfanylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S2/c1-2-3-9-17(15)11-13(10-14)16-12-7-5-4-6-8-12/h4-8,13-14H,2-3,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHJCCNDTHEWDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(CO)SC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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